molecular formula C11H14N2O B8363824 N-methyl-N-[(2-methyl-6-pyridinyl)methyl]-2-propenamide

N-methyl-N-[(2-methyl-6-pyridinyl)methyl]-2-propenamide

Cat. No. B8363824
M. Wt: 190.24 g/mol
InChI Key: UZVVDBGPDPNMLZ-UHFFFAOYSA-N
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Patent
US04663333

Procedure details

The title compound was prepared according to the method of Example 6 from 6-methyl-2-picolylmethylamine (4.27 g, 0.035 mole), acryloyl chloride (3.15 g, 0.035 mole) and triethylamine (21 ml) in methylene chloride.
Quantity
4.27 g
Type
reactant
Reaction Step One
Quantity
3.15 g
Type
reactant
Reaction Step Two
Quantity
21 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[N:7]=[C:6]([CH2:8]CN)[CH:5]=[CH:4][CH:3]=1.[C:11](Cl)(=[O:14])[CH:12]=[CH2:13].[CH2:16]([N:18](CC)CC)C>C(Cl)Cl>[CH3:16][N:18]([CH2:8][C:6]1[N:7]=[C:2]([CH3:1])[CH:3]=[CH:4][CH:5]=1)[C:11](=[O:14])[CH:12]=[CH2:13]

Inputs

Step One
Name
Quantity
4.27 g
Type
reactant
Smiles
CC1=CC=CC(=N1)CCN
Step Two
Name
Quantity
3.15 g
Type
reactant
Smiles
C(C=C)(=O)Cl
Step Three
Name
Quantity
21 mL
Type
reactant
Smiles
C(C)N(CC)CC
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CN(C(C=C)=O)CC1=CC=CC(=N1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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